2-Amino-N-tert-butylbenzamide

Description

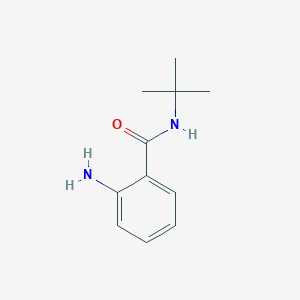

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZJCBYHUVKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333788 | |

| Record name | 2-Amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-89-0 | |

| Record name | 2-Amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-N-tert-butylbenzamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0). It includes a summary of its key properties, detailed spectroscopic analysis, a robust experimental protocol for its synthesis, and a visual workflow diagram. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a benzamide core structure substituted with an amino group at the ortho position and a tert-butyl group on the amide nitrogen. These structural features influence its chemical reactivity, solubility, and potential for intermolecular interactions.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Amino-N-(tert-butyl)benzamide | [1] |

| CAS Number | 1203-89-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1][3] |

| Melting Point | 124-125 °C | [2] |

| Boiling Point | 359.6 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.058 g/cm³ (Predicted) | [4] |

| Flash Point | 171.3 °C (Predicted) | [4][5] |

| InChIKey | YHBZJCBYHUVKCM-UHFFFAOYSA-N |[1] |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not extensively published. The following sections describe the available experimental data and predicted spectral characteristics based on its chemical structure.

2.1 Infrared (IR) Spectroscopy A gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands expected for this molecule include:

-

N-H Stretching: Two distinct bands are anticipated in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, sharper band for the secondary amide (N-H) stretch is also expected in this region.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹.

-

C=O (Amide I) Stretching: A strong, prominent absorption band is expected in the range of 1680-1640 cm⁻¹, characteristic of the amide carbonyl group.

-

N-H Bending (Amide II): An absorption associated with the N-H bend of the secondary amide is expected around 1550 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce moderate bands in the 1600-1450 cm⁻¹ region.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental NMR data for this compound is not available in the cited literature. The following are predicted ¹H and ¹³C NMR chemical shifts (in ppm) in a solvent like CDCl₃ or DMSO-d₆.

2.2.1 Predicted ¹H NMR Spectrum

-

Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic region (~6.5-7.5 ppm). Due to the electron-donating effect of the amino group, these signals are expected to be shifted upfield compared to unsubstituted benzamide. They would likely present as a complex multiplet pattern due to spin-spin coupling.

-

Amine Protons (2H): A broad singlet corresponding to the two protons of the primary amino group (-NH₂) is expected. Its chemical shift can vary significantly (typically 4.0-5.5 ppm) depending on solvent and concentration.

-

Amide Proton (1H): A broad singlet for the amide proton (-NH-) is anticipated, typically in the downfield region (~7.5-8.5 ppm).

-

tert-Butyl Protons (9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group is expected in the upfield aliphatic region (~1.3-1.5 ppm).

2.2.2 Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of 168-172 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon atom attached to the amino group (C2) would be the most shielded (lowest ppm), while the carbon attached to the amide group (C1) would be deshielded.

-

Quaternary tert-Butyl Carbon: The central carbon of the tert-butyl group would appear around 50-55 ppm.

-

Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group would produce a single, strong signal in the upfield region (~28-30 ppm).

Experimental Protocols

The synthesis of 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a primary amine. This method is efficient and often results in high yields of the desired product.

Protocol: Synthesis of this compound via Isatoic Anhydride

-

Objective: To synthesize this compound from isatoic anhydride and tert-butylamine.

-

Reagents:

-

Isatoic anhydride (1.0 equiv.)

-

tert-Butylamine (1.1 equiv.)

-

Dimethylformamide (DMF)

-

Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

-

-

Procedure:

-

To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF, approx. 5-10 mL per 5-10 mmol of anhydride), add tert-butylamine (1.1 equivalents) dropwise at room temperature.

-

Once the addition is complete, equip the reaction flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is marked by the consumption of isatoic anhydride and the evolution of CO₂ gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and unreacted amine.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Dry the final product under vacuum.

-

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. 2-Amino-N-t-butylbenzamide [webbook.nist.gov]

- 2. 1203-89-0 | CAS DataBase [m.chemicalbook.com]

- 3. 2-Amino-N-t-butylbenzamide (CAS 1203-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-AMINO-N-TERT-BUTYLBENZAMIDE1203-89-0,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 5. Page loading... [guidechem.com]

A Technical Guide to 2-Amino-N-tert-butylbenzamide: Synthesis, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of 2-Amino-N-tert-butylbenzamide, a key chemical intermediate in synthetic organic chemistry. It details the compound's nomenclature, structural information, and physicochemical properties. A representative experimental protocol for its synthesis from isatoic anhydride is provided, alongside a discussion of its utility as a building block for more complex molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Nomenclature and Chemical Structure

This compound is an organic compound belonging to the benzamide class. Its structure consists of a benzene ring substituted with an amino group and a carboxamide group at positions 2 and 1, respectively. The nitrogen of the amide is further substituted with a bulky tert-butyl group.

Table 1: Chemical Identifiers and Molecular Structure

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O[1][2] |

| Molecular Weight | 192.26 g/mol [1] |

| SMILES | CC(C)(C)NC(=O)c1ccccc1N[1] |

| InChI Key | YHBZJCBYHUVKCM-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in synthesis, determining its solubility, reactivity, and purification requirements. The following table summarizes key quantitative data available for this compound.

Table 2: Physicochemical Data for this compound

| Property | Symbol | Value |

|---|---|---|

| Normal Melting Point | Tfus | 409.15 K (136 °C) |

| Normal Boiling Point | Tboil | 601.19 K (328.04 °C) |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.06 |

| Water Solubility | log10WS | -2.63 (mol/L) |

| Enthalpy of Fusion | ΔfusH° | 30.15 kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 86.84 kJ/mol |

| McGowan's Characteristic Volume | McVol | 158.5 ml/mol |

(Data sourced from Cheméo[1])

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with a suitable amine.[3] This method provides a direct and efficient route to the target compound.

This protocol describes a representative method for the synthesis of this compound based on established procedures for related compounds.[3]

Objective: To synthesize this compound via the aminolysis of isatoic anhydride.

Materials:

-

Isatoic anhydride (1.0 eq)

-

tert-Butylamine (1.1 eq)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.

-

Amine Addition: To the stirred solution, add tert-butylamine (1.1 eq) dropwise at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of isatoic anhydride. The reaction involves the nucleophilic attack of the amine on the anhydride, leading to ring-opening and subsequent decarboxylation (release of CO₂ gas).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual solvent and any water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthetic Utility and Applications

This compound serves primarily as a versatile chemical intermediate for the synthesis of more complex molecules.[] The presence of two distinct functional groups—a primary aromatic amine and a secondary amide—allows for selective chemical transformations.

-

Aromatic Amine: The 2-amino group can undergo diazotization, acylation, alkylation, and cyclization reactions, making it a key handle for building heterocyclic scaffolds such as quinazolinones and benzotriazinones.[5]

-

Amide Group: The N-tert-butyl amide provides steric bulk and influences the molecule's conformation and lipophilicity, which can be crucial in the design of pharmacologically active compounds.

The general synthetic pathway is illustrated below.

Caption: Synthetic route to this compound and its subsequent use.

Derivatives of 2-aminobenzamides have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[3][5] This highlights the importance of this compound as a starting material for generating libraries of compounds for screening in drug discovery programs.

Conclusion

This compound is a valuable and well-characterized organic compound. Its straightforward synthesis from commercially available starting materials and its bifunctional nature make it an important building block in medicinal chemistry and organic synthesis. The data and protocols presented in this guide offer a foundational resource for researchers utilizing this compound in the development of novel chemical entities.

References

- 1. 2-Amino-N-t-butylbenzamide (CAS 1203-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Amino-N-t-butylbenzamide [webbook.nist.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Synthesis of 2-Amino-N-tert-butylbenzamide from p-Nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-tert-butylbenzamide, a potentially valuable building block in medicinal chemistry and materials science, starting from the readily available p-nitrobenzoic acid. This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visualizations of the chemical transformations and workflows.

Synthetic Strategy Overview

The synthesis of this compound from p-nitrobenzoic acid is a three-step process. The first step involves the conversion of the carboxylic acid group of p-nitrobenzoic acid into a more reactive acyl chloride. The second step is the amidation of the resulting p-nitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-p-nitrobenzamide. The final step is the selective reduction of the nitro group to an amine, yielding the target compound.

Caption: Overall synthetic route from p-nitrobenzoic acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.

Step 1: Synthesis of p-Nitrobenzoyl Chloride

The conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride can be achieved using various chlorinating agents, with thionyl chloride being a common and effective choice.

Experimental Protocol:

A mixture of p-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents) is heated at reflux for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude p-nitrobenzoyl chloride is purified by vacuum distillation or recrystallization from a non-polar solvent like hexanes.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Physical State | Melting Point (°C) | Boiling Point (°C) |

| p-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 1 | Yellow solid | 239-242 | - |

| Thionyl Chloride | SOCl₂ | 118.97 | 2-3 | Colorless liquid | -104.5 | 76 |

| p-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | - | Yellow solid | 72-74 | 155 (20 mmHg) |

Yield: Typically 85-95%.

Step 2: Synthesis of N-tert-Butyl-p-nitrobenzamide

The second step involves the nucleophilic acyl substitution of p-nitrobenzoyl chloride with tert-butylamine.

Experimental Protocol:

To a solution of tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran at 0°C, a solution of p-nitrobenzoyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from ethanol or an ethanol/water mixture.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Physical State | Melting Point (°C) |

| p-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 1 | Yellow solid | 72-74 |

| tert-Butylamine | C₄H₁₁N | 73.14 | 1.1 | Colorless liquid | -67 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | Colorless liquid | -114.7 |

| N-tert-Butyl-p-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | - | Pale yellow solid | 142-145 |

Yield: 80-90%.

Characterization Data for N-tert-Butyl-p-nitrobenzamide:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 6.10 (br s, 1H), 1.50 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 149.5, 142.0, 128.0, 123.8, 52.0, 28.7.

-

IR (KBr, cm⁻¹): 3310 (N-H stretch), 1640 (C=O stretch), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol (Catalytic Hydrogenation):

N-tert-butyl-p-nitrobenzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10% by weight of the substrate) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). After completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Caption: Workflow for the catalytic hydrogenation step.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Physical State | Melting Point (°C) |

| N-tert-Butyl-p-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 1 | Pale yellow solid | 142-145 |

| 10% Palladium on Carbon | Pd/C | - | cat. | Black powder | - |

| Hydrogen Gas | H₂ | 2.02 | excess | Gas | - |

| This compound | C₁₁H₁₆N₂O | 192.26 | - | Off-white solid | 123-125 |

Yield: >90%.

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz) (Predicted): δ 7.20 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 5.90 (br s, 1H), 3.80 (br s, 2H, NH₂), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz) (Predicted): δ 167.0, 147.0, 129.0, 125.0, 114.5, 51.5, 28.8.

-

IR (KBr, cm⁻¹): 3450, 3350 (N-H stretches of primary amine), 3300 (N-H stretch of amide), 1620 (C=O stretch).[2]

-

Mass Spectrum (EI): m/z 192 (M⁺), 177, 120, 92.[2]

Safety Considerations

-

Thionyl chloride and p-nitrobenzoyl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

tert-Butylamine and triethylamine are flammable and corrosive. Handle with care in a fume hood.

-

Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen. The catalyst should be handled wet and filtered carefully. The filter cake should not be allowed to dry in the air.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.

Conclusion

The synthesis of this compound from p-nitrobenzoic acid is a robust and high-yielding three-step process. This guide provides detailed protocols and data that can be readily implemented in a laboratory setting. The procedures are well-established and utilize common reagents and techniques in organic synthesis. Careful handling of the reagents and adherence to safety protocols are essential for the successful and safe execution of this synthesis. The final product is a versatile intermediate for further chemical elaboration in drug discovery and materials science.

References

Spectroscopic Profile of 2-Amino-N-tert-butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: 2-Amino-N-(1,1-dimethylethyl)benzamide

Molecular Formula: C₁₁H₁₆N₂O

Molecular Weight: 192.26 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data for this compound is not available, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of anthranilamide, which provides the aminobenzoyl moiety, and N-tert-butylbenzamide, which provides the N-tert-butyl group and the benzamide core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 2H | Aromatic (H-4, H-6) |

| ~ 6.6 - 6.8 | Multiplet | 2H | Aromatic (H-3, H-5) |

| ~ 5.9 (broad s) | Singlet | 1H | NH (amide) |

| ~ 4.5 (broad s) | Singlet | 2H | NH₂ (amino) |

| ~ 1.4 | Singlet | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (amide) |

| ~ 148 | C-NH₂ |

| ~ 132 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 118 | Aromatic C-H |

| ~ 116 | Aromatic C-H |

| ~ 115 | Aromatic C-CONH |

| ~ 52 | C(CH₃)₃ |

| ~ 29 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

The following table summarizes the significant absorption bands from the gas-phase infrared spectrum of this compound.[1]

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 | Strong | N-H stretch (asymmetric, free NH₂) |

| 3370 | Strong | N-H stretch (symmetric, free NH₂) |

| ~3300 | Medium | N-H stretch (amide) |

| 2970 | Medium | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (amide I) |

| 1620 | Strong | N-H bend (amine) |

| 1540 | Medium | N-H bend (amide II) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The table below lists the major fragments and their relative intensities.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 192 | 25 | [M]⁺ (Molecular Ion) |

| 177 | 15 | [M - CH₃]⁺ |

| 136 | 100 | [M - C₄H₈]⁺ or [H₂NC₆H₄CO]⁺ |

| 120 | 80 | [H₂NC₆H₄CO - O]⁺ |

| 92 | 60 | [C₆H₄NH₂]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, the data would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample was introduced into a gas cell, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty gas cell was subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry was performed by introducing a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The molecules were bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

2-Amino-N-tert-butylbenzamide molecular weight and formula

An In-depth Technical Guide on 2-Amino-N-tert-butylbenzamide

This document provides a concise summary of the core molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of applications, including stoichiometry in chemical reactions, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol [1][2] |

| Monoisotopic Mass | 192.126263138 Da |

Physicochemical Properties

Additional physicochemical data provides further insight into the compound's behavior.

| Property | Value |

| Melting Point | 124-125°C[2] |

| Boiling Point (Predicted) | 359.6 ± 25.0 °C[2] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³[2] |

| CAS Registry Number | 1203-89-0[3] |

Compound Identification and Structure

The following diagram illustrates the logical relationship between the compound's name and its fundamental properties.

Caption: Relationship between this compound and its key identifiers.

References

Physical properties of 2-Amino-N-tert-butylbenzamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0), focusing on its melting point and solubility. The information is supplemented with detailed, generalized experimental protocols for the determination of these properties and a representative synthesis workflow.

Core Physical Properties

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. An understanding of its physical properties is crucial for its handling, formulation, and application in research and development.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound.

| Property | Value | Data Type | Source |

| Melting Point | 124-125 °C | Experimental | ChemicalBook[1] |

| Water Solubility | log10(S) = -2.82 | Calculated | Cheméo[2] |

Note: The water solubility is a calculated value and should be confirmed by experimental analysis for precise applications.

Experimental Protocols

The following are detailed, generalized methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Determination:

-

A preliminary, rapid heating is performed to get an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is prepared, and the temperature is raised quickly to about 15-20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipette or dropper

-

Spatula

Solvents to be tested:

-

Water

-

Ethanol

-

Acetone

-

Toluene

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is weighed and placed into a small test tube.

-

Solvent Addition: 1 mL of the selected solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for approximately one minute.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

The procedure is repeated for each solvent. For more quantitative analysis, a gravimetric or spectroscopic method would be employed to determine the concentration of the dissolved solid at saturation.

Mandatory Visualization

Synthesis Workflow for this compound

The following diagram illustrates a plausible synthetic route for this compound, starting from isatoic anhydride and tert-butylamine. This represents a common method for the formation of N-substituted 2-aminobenzamides.

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Amino-N-tert-butylbenzamide (CAS 1203-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0), a chemical intermediate with potential applications in medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological significance based on structurally related compounds. While specific pharmacological data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Chemical and Physical Properties

This compound is a benzamide derivative with a molecular formula of C11H16N2O. Its chemical structure features a primary amine and a tert-butyl carboxamide group at the ortho and N-positions of a benzene ring, respectively. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1203-89-0 | NIST[1] |

| Molecular Formula | C11H16N2O | NIST[1] |

| Molecular Weight | 192.26 g/mol | Cheméo |

| Melting Point | 124-125 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 359.6 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 14.72 ± 0.40 | ChemicalBook[2] |

| LogP (Octanol/Water Partition Coefficient) | 1.797 (Crippen Calculated) | Cheméo |

| Water Solubility (Log10WS in mol/L) | -2.82 (Crippen Calculated) | Cheméo |

| IUPAC Name | 2-amino-N-(tert-butyl)benzamide | NIST[3] |

| InChI Key | YHBZJCBYHUVKCM-UHFFFAOYSA-N | NIST[1] |

| SMILES | CC(C)(C)NC(=O)c1ccccc1N | Cheméo |

Synthesis

A detailed experimental protocol for the synthesis of this compound can be derived from methodologies described for related compounds. A common approach involves a two-step process: the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-tert-butyl-2-nitrobenzamide

-

To a solution of tert-butylamine in a suitable aprotic solvent (e.g., ethyl acetate or dichloromethane) cooled in an ice bath (0-5 °C), add 2-nitrobenzoyl chloride dropwise. The molar ratio of tert-butylamine to 2-nitrobenzoyl chloride should be at least 2:1 to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the tert-butylamine hydrochloride salt.

-

Wash the filtrate with a dilute acid (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butyl-2-nitrobenzamide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Synthesis of this compound

-

Dissolve the purified N-tert-butyl-2-nitrobenzamide in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. A common method is the use of hydrazine hydrate in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Applications

While there is a lack of specific biological data for this compound in the public domain, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Structurally analogous compounds have been investigated for a variety of therapeutic applications.

-

Kinase Inhibitors: The benzamide moiety is a common feature in a number of kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

-

Protease Modulators: Substituted benzamides have also been explored as inhibitors of proteases, which are involved in a wide range of physiological processes.

-

Antimicrobial Agents: Studies on related 2-amino-N-phenylbenzamides have shown potential antimycobacterial and antifungal activities. This suggests that this compound could be a starting point for the development of novel anti-infective agents.

Given these potential activities, a logical next step for researchers would be to screen this compound in a variety of biological assays.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, the amide proton, and the singlet for the nine equivalent protons of the tert-butyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid would likely provide good separation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is of interest in medicinal chemistry. While specific biological data is currently lacking, its structural similarity to known bioactive molecules suggests that it may possess interesting pharmacological properties. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound in drug discovery and development programs. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide (866009-73-6) for sale [vulcanchem.com]

- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Theoretical Conformation of N-tert-butylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylbenzamide, a secondary amide, possesses a conformationally flexible structure dictated by the interplay of steric and electronic effects arising from its bulky tert-butyl group and the aromatic phenyl ring. Understanding the preferred spatial arrangement of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular geometry governs intermolecular interactions and macroscopic properties. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of N-tert-butylbenzamide, synthesizing data from related benzamide derivatives to elucidate its conformational landscape. The document details the key dihedral angles defining its shape, the energetic barriers to rotation around key bonds, and the influence of intramolecular forces. Methodologies for computational conformational analysis are presented, alongside visualizations of the conformational workflow and the principal molecular interactions.

Introduction

The amide bond is a cornerstone of chemical and biological structures, and its conformational preferences have been a subject of intense research. In N-substituted benzamides, the orientation of the phenyl ring relative to the amide plane, and the rotation around the C-N amide bond, define the molecule's overall topology. The presence of a sterically demanding tert-butyl group on the nitrogen atom in N-tert-butylbenzamide introduces significant steric hindrance, which is expected to strongly influence the conformational equilibrium.

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of molecules and identify stable conformers.[1] Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to determine geometric parameters, relative energies, and rotational barriers.[2] This guide summarizes the expected conformational features of N-tert-butylbenzamide based on established principles and data from analogous systems.

Conformational Landscape of N-tert-butylbenzamide

The conformation of N-tert-butylbenzamide can be primarily described by two key dihedral angles:

-

ω (C-C-N-C): Defines the rotation around the amide bond. Due to the partial double bond character of the C-N bond, amides typically exist in planar cis or trans conformations.[3]

-

τ (O=C-C-C): Defines the torsion angle between the plane of the phenyl ring and the amide plane.

Due to severe steric clashes between the bulky tert-butyl group and the phenyl ring, the cis conformation of the amide bond in N-tert-butylbenzamide is expected to be highly disfavored. The trans conformation, where the tert-butyl group and the phenyl group are on opposite sides of the C-N bond, will be the predominant form.

The rotation of the phenyl ring relative to the amide plane is governed by a balance between resonance stabilization, which favors planarity (τ = 0° or 180°), and steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the carbonyl and nitrogen atoms. For N,N-dimethylbenzamide, computational studies have shown that the phenyl ring is twisted out of the amide plane.[2] A similar, if not more pronounced, non-planar arrangement is anticipated for N-tert-butylbenzamide.

Key Conformational Parameters

The following table summarizes expected quantitative data for the key conformational parameters of N-tert-butylbenzamide, based on studies of related benzamides.

| Parameter | Description | Expected Value/Range | Rationale/Reference |

| ω (C-C-N-C) | Amide bond dihedral angle | ~180° (trans) | The trans conformation is significantly more stable in secondary amides to minimize steric hindrance.[4] The bulky tert-butyl group makes the cis form highly improbable. |

| τ (O=C-C-C) | Phenyl ring torsion angle | 20° - 60° | Steric hindrance between the phenyl ring and the N-tert-butyl group forces the ring out of the amide plane, disrupting full conjugation.[2] |

| Rotational Barrier (C-N) | Energy barrier for cis-trans isomerization | 15 - 20 kcal/mol | This is a typical range for the rotational barrier around an amide C-N bond.[5] |

| Rotational Barrier (C-Cphenyl) | Energy barrier for phenyl ring rotation | Low (likely < 5 kcal/mol) | While there is steric hindrance, the barrier to rotation of the phenyl group is generally lower than that of the amide bond. |

Intramolecular Interactions

The conformation of N-tert-butylbenzamide is primarily dictated by steric repulsion. The large tert-butyl group creates a "steric wall" that influences the orientation of the adjacent phenyl ring.

While less dominant than in other systems, weak intramolecular hydrogen bonds of the C-H···O type, involving the ortho C-H of the phenyl ring and the carbonyl oxygen, might contribute to the stabilization of a slightly twisted conformation. However, the primary determinant of the phenyl ring's dihedral angle will be the minimization of van der Waals clashes.

Methodologies for Conformational Analysis

The theoretical study of N-tert-butylbenzamide's conformation typically involves the following computational protocol:

-

Initial Structure Generation: Generation of various possible starting geometries, including different initial dihedral angles for the amide and phenyl ring torsions.

-

Geometry Optimization: Optimization of the initial structures using quantum mechanical methods. A common and effective approach is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Conformational Search/Potential Energy Scan: To systematically explore the conformational space, a relaxed potential energy surface scan is performed. This involves systematically rotating around the key dihedral angles (ω and τ) and performing a geometry optimization at each step.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Analysis of Results: The relative energies of the identified conformers are compared to determine the most stable structures and their populations according to the Boltzmann distribution. The energy barriers between conformers are determined from the transition state structures located during the potential energy scan.

Visualizations

Workflow for Conformational Analysis

Caption: Workflow for the theoretical conformational analysis of N-tert-butylbenzamide.

Key Interactions Influencing Conformation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

Potential Biological Activities of Novel Benzamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of compounds with a broad spectrum of pharmacological activities.[1] The versatility of the benzamide core allows for diverse chemical substitutions, enabling the fine-tuning of physicochemical properties and target-specific interactions. This has led to their extensive investigation and application as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] This technical guide provides a comprehensive overview of the potential biological activities of novel benzamide analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activities

Novel benzamide derivatives have emerged as a promising class of antitumor agents, exerting their effects through multiple mechanisms of action.[2]

Mechanisms of Action

-

Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives function as HDAC inhibitors. The o-aminobenzamide moiety is a key pharmacophore that chelates with the zinc ion in the active site of HDACs, leading to their inhibition.[2][3] This results in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[2]

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair.[4] Certain benzamide derivatives have been designed as potent PARP-1 inhibitors, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells, particularly in those with existing DNA repair deficiencies.[4]

-

Tubulin Polymerization Inhibition: Some benzamide analogs target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[3][5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Smoothened (SMO) Antagonism: The Hedgehog signaling pathway is often aberrantly activated in various cancers. Novel benzamide derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of this pathway, leading to the inhibition of cancer cell proliferation.[6]

-

Induction of Oxidative Stress: Some benzamide compounds, such as BJ-13, have been shown to induce a significant accumulation of reactive oxygen species (ROS) within cancer cells.[7] This leads to mitochondrial membrane potential collapse and triggers caspase-dependent apoptosis.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel benzamide analogs against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 13f | HCT116 (Colon) | 0.30 | PARP-1 Inhibition | [4] |

| DLD-1 (Colon) | 2.83 | PARP-1 Inhibition | [4] | |

| 20b | Various | 0.012 - 0.027 | Tubulin Polymerization Inhibition | [5][8] |

| BJ-13 | Gastric Cancer Cells | Potent Activity | ROS-mediated Apoptosis | [7] |

| Compound 2D | A549 (Lung) | 8.4 | HDAC Inhibition | [3] |

| Compound 2C | A549 (Lung) | 11.5 | HDAC Inhibition | [3] |

| Compound 7j | HDAC1 | 0.65 | HDAC Inhibition | [9] |

| HDAC2 | 0.78 | HDAC Inhibition | [9] | |

| HDAC3 | 1.70 | HDAC Inhibition | [9] | |

| CMC/ECFA | HCT-116 (Colon) | 3.7 | Not Specified | [10] |

| A549 (Lung) | 19.96 | Not Specified | [10] | |

| Nimesulide Derivative | MDA-MB-468 (Breast) | 0.00389 | Not Specified | [11] |

| DU145 (Prostate) | 0.002298 | Not Specified | [11] |

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds (benzamide analogs)

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzamide analogs for 72 hours.

-

Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate the plates for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This technique is used to detect key proteins involved in the apoptotic pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, Bax, Bcl-2)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with the benzamide analog at its IC50 concentration for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

Antimicrobial Activities

Benzamide derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzamide analogs against common bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 6.25 | [12] |

| E. coli | 3.12 | [12] | |

| Compound 6b | E. coli | 3.12 | [12] |

| Compound 6c | B. subtilis | 6.25 | [12] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [10][13] |

| Benzamidine analogues | Periodontal pathogens | 31.25 - 125 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (benzamide analogs)

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the benzamide analogs in MHB in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activities

Certain benzamide and nicotinamide derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the transcription factor NF-κB.[15]

Mechanism of Action

The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) by suppressing the NF-κB signaling pathway.[15]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound ID | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibitory Activity | 0.04 - 0.07 | [13] |

| Acetylsalicylic acid (Control) | Proteinase Inhibitory Activity | 0.4051 | [13] |

Experimental Protocol: Protease Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of proteases, which are involved in inflammation.

Materials:

-

Trypsin solution

-

Tris-HCl buffer (20mM, pH 7.4)

-

Casein solution (0.65% w/v)

-

Perchloric acid (2M)

-

Test compounds (benzamide analogs)

Procedure:

-

Prepare a reaction mixture containing 0.06 mL of trypsin, 1 mL of Tris-HCl buffer, and 1 mL of the test sample at different concentrations.

-

Incubate the mixture for 10 minutes at 37°C.

-

Add 1 mL of casein solution and incubate for an additional 20 minutes.

-

Stop the reaction by adding 2 mL of perchloric acid.

-

Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

-

Calculate the percentage of inhibition of protease activity.

Neuroprotective Activities

Novel benzamide analogs are also being explored for their potential to protect neurons from damage, particularly in the context of excitotoxicity.

Mechanism of Action

Some benzofuran-2-carboxamide derivatives have shown neuroprotective effects against NMDA-induced excitotoxicity.[16][17][18] Excitotoxicity is a process where excessive stimulation of glutamate receptors, like the NMDA receptor, leads to neuronal damage and death.[7] This process is implicated in various neurological disorders.[7]

Quantitative Data: In Vitro Neuroprotective Activity

| Compound ID | Assay | Concentration | Effect | Reference |

| Compound 1f | NMDA-induced excitotoxicity | 30 µM | Neuroprotective effect comparable to memantine | [16][17][18] |

| Compound 1j | NMDA-induced excitotoxicity | 100 & 300 µM | Marked anti-excitotoxic effects | [16][17][18] |

| Compound 29 (LY836) | Glutamate-induced damage in primary cortical neurons | Not Specified | Improved neuroprotective activities | [19] |

Experimental Protocol: NMDA-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive NMDA receptor activation.[2]

Materials:

-

Primary neuronal cell culture

-

Neurobasal medium

-

N-methyl-D-aspartate (NMDA)

-

Lactate dehydrogenase (LDH) assay kit

-

Test compounds (benzamide analogs)

Procedure:

-

Culture primary neurons in appropriate plates.

-

Pre-treat the neurons with different concentrations of the benzamide analogs.

-

Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 25 µM) for 60 minutes.

-

Wash the neurons and replace the medium with conditioned medium.

-

Allow the neurons to recover for 24 hours.

-

Measure cell death by quantifying the amount of LDH released into the culture medium using an LDH assay kit.

Visualizations

Signaling Pathways

Caption: HDAC Inhibition by Benzamide Analogs.

Caption: PARP-1 Inhibition Pathway.

Caption: Tubulin Polymerization Inhibition.

Experimental Workflows

Caption: Drug Discovery Workflow for Benzamide Analogs.

Logical Relationships

Caption: Structure-Activity Relationship Logic.

References

- 1. Assay Procedure for Protease [sigmaaldrich.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. journal.waocp.org [journal.waocp.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. slideteam.net [slideteam.net]

- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells – Oriental Journal of Chemistry [orientjchem.org]

- 18. Making sure you're not a bot! [mostwiedzy.pl]

- 19. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Amino-N-tert-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-N-tert-butylbenzamide, a key intermediate in pharmaceutical and chemical research. The primary proposed method involves the reaction of isatoic anhydride with tert-butylamine. An alternative, three-step route commencing from 2-nitrobenzoic acid is also described. This protocol includes information on reagents, reaction conditions, and purification methods. A workflow diagram and a table for data logging are provided to guide researchers in their synthetic efforts.

Introduction

This compound is a valuable building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a primary aromatic amine and a sterically hindered secondary amide, makes it a versatile precursor for further chemical modifications. The protocols outlined below are based on established chemical principles for amide bond formation and reduction of nitroarenes, providing a reliable pathway for the preparation of this compound in a laboratory setting.

Chemical Properties

| Property | Value |

| CAS Number | 1203-89-0[1][2] |

| Molecular Formula | C₁₁H₁₆N₂O[1][2] |

| Molecular Weight | 192.26 g/mol [1][2] |

| Appearance | Off-white to yellow solid |

| Melting Point | 134-135 °C |

Experimental Protocols

Method 1: Synthesis from Isatoic Anhydride

This method is a direct, one-step synthesis involving the reaction of isatoic anhydride with tert-butylamine.

Reaction Scheme:

Isatoic Anhydride + tert-Butylamine → this compound + CO₂ + H₂O

Materials and Reagents:

-

Isatoic anhydride

-

tert-Butylamine

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as DMF.

-

Slowly add tert-butylamine (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Method 2: Synthesis from 2-Nitrobenzoic Acid

This alternative, three-step route involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of 2-Nitrobenzoyl chloride

-

To a solution of 2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitro-N-tert-butylbenzamide

-

Dissolve the crude 2-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and cool the solution to 0 °C.

-

Slowly add a solution of tert-butylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-Nitro-N-tert-butylbenzamide.

Step 3: Synthesis of this compound

-

Dissolve 2-Nitro-N-tert-butylbenzamide in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as iron powder in the presence of acetic acid or catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table should be used to record the quantitative data from the synthesis.

| Parameter | Method 1 | Method 2 |

| Starting Material (mass) | ||

| Reagent 1 (mass/volume) | ||

| Reagent 2 (mass/volume) | ||

| Solvent (volume) | ||

| Reaction Time (hours) | ||

| Reaction Temperature (°C) | ||

| Crude Product Yield (g) | ||

| Purified Product Yield (g) | ||

| Overall Yield (%) | ||

| Melting Point (°C) | ||

| Purity (e.g., by HPLC) |

Visualizations

Caption: Synthetic routes to this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

tert-Butylamine is a flammable and corrosive liquid. Handle with care.

-

Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.[1]

-

Infrared Spectroscopy (IR): To identify functional groups such as N-H and C=O stretches.[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-N-tert-butylbenzamide

Introduction

2-Amino-N-tert-butylbenzamide is a chemical compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. Its structural features, including a primary aromatic amine, a secondary amide, and a bulky tert-butyl group, necessitate a comprehensive analytical characterization to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of the compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note: Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of this compound and quantifying any related impurities. The method separates compounds based on their hydrophobicity. Given the aromatic ring and alkyl group, the target compound is well-retained on a C18 stationary phase. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the effective elution and separation from more polar or less polar impurities. UV detection is highly suitable due to the presence of the benzamide chromophore, with a strong absorbance expected around 254 nm.[1][2] This method can be validated according to ICH guidelines for accuracy, precision, linearity, and sensitivity.[3]

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 50 µg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

-

Chromatographic Conditions: The following conditions are a robust starting point and can be optimized as needed.[2][3][4][5]

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions over 1 min, equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identify and quantify any impurities against a reference standard if available.

-

Visualization: HPLC Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most definitive technique for the structural confirmation of this compound. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR identifies the carbon skeleton. For this molecule, characteristic signals include the aromatic protons, the amine (NH₂) and amide (NH) protons, and the distinct singlet of the tert-butyl group.[6][7] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents; DMSO-d₆ is often preferred as it ensures the observation of exchangeable NH protons.

Experimental Protocol:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak or TMS.

-

Integrate the ¹H NMR signals and assign them to the corresponding protons.

-

Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

-

Expected Spectral Data (in DMSO-d₆):

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1.3 - 1.5 | Singlet | 9H |

| Amine (-NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |

| Aromatic (C₆H₄) | ~6.5 - 7.6 | Multiplets (dd, td, etc.) | 4H |

| Amide (-NH-) | ~7.8 - 8.5 | Singlet | 1H |

| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |

| tert-Butyl (-C H₃) | ~28 - 30 |

| tert-Butyl (-C (CH₃)₃) | ~50 - 52 |

| Aromatic (C-NH₂) | ~148 - 150 |

| Aromatic (CH) | ~115 - 132 |

| Aromatic (C-C=O) | ~120 - 125 |

| Carbonyl (-C=O) | ~167 - 170 |

Visualization: NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are the N-H stretches from the primary amine and secondary amide, the C=O stretch of the amide, and C-H stretches from the aromatic and alkyl groups. The presence and position of these bands provide strong evidence for the compound's structure.[8][9]

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Secondary Amide (N-H) | Stretch | 3250 - 3400 (one band) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Amide I (C=O) | Stretch | 1630 - 1680 |

| Amide II (N-H) | Bend | 1510 - 1570 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺. The accurate mass measurement obtained from a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition. The molecular weight of this compound (C₁₁H₁₆N₂O) is 192.26 g/mol .[8]

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS) or used with direct infusion.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the base peak and the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 193.13.

-